

# Salvigenin-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: Salvigenin-d9

Cat. No.: B12411773

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## Technical Guide: Salvigenin-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Salvigenin-d9**, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document consolidates key chemical data, experimental methodologies, and known signaling pathway interactions to support its application in research and drug development.

#### **Core Data Presentation**

Quantitative data for **Salvigenin-d9** and its parent compound, Salvigenin, are summarized in the table below for easy reference and comparison.

Property	Salvigenin-d9	Salvigenin (Unlabeled)
CAS Number	Not Available[1][2]	19103-54-9[3][4][5]
Molecular Formula	C18H7D9O6[1]	C18H16O6[4]
Molecular Weight	337.37[1][3]	328.32[4]
Synonyms	5-Hydroxy-4',6,7- trimethoxyflavone-d9, 7-O- Methylpectolinarigenin-d9, Psathyrotin-d9[1]	5-hydroxy-4',6,7- Trimethoxyflavone, 7-O- Methylpectolinarigenin, Psathyrotin[4]



### **Experimental Protocols**

The following methodologies are detailed for key experiments involving Salvigenin. These protocols can serve as a foundation for designing studies with **Salvigenin-d9**.

# Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)[6]

- Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh7 and HepG2) in 96-well plates at a density of 1x10<sup>3</sup> cells per well and culture overnight.
- Treatment: Treat the cells with varying concentrations of Salvigenin (e.g., 0 μM to 800 μM) for 24 hours.
- Incubation with CCK-8: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO2 atmosphere.
- Measurement: Measure the absorbance at a specific wavelength (typically 450 nm) using a microplate reader to determine cell viability.

#### **Colony Formation Assay[6]**

- Cell Seeding: Seed Huh7 and HepG2 cells in 60-mm culture dishes at a density of 1x10<sup>3</sup> cells per well.
- Treatment: Treat the cells with the desired concentration of Salvigenin (e.g., 100  $\mu$ M) for two days.
- Culture: Remove the treatment medium and culture the cells in a fresh medium. Replace the medium every 3 days.
- Staining: After 10 days, fix the colonies with 70% methanol for 30 minutes and then stain with 0.5% crystal violet for 30 minutes at room temperature.
- Analysis: Count the number of cell colonies using a light microscope.

## **Apoptosis Detection (TUNEL Assay)[6]**



- Cell Treatment: Treat HCC cells with the desired concentration of Salvigenin (e.g., 100 μM).
- Fixation: After treatment, remove the medium, wash the cells with pre-cooled phosphate-buffered saline (PBS), and fix them with 4% polyformaldehyde for 60 minutes.
- Permeabilization: Rinse the cells with PBS and incubate with an immunostaining detergent for 2 minutes on ice.
- TUNEL Staining: Incubate the samples with 50  $\mu$ L of TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) solution for 1 hour at 37°C in the dark.
- Microscopy: Wash the cells with PBS, mount the slides with an antifade mounting medium, and observe under a fluorescence microscope.

#### In Vivo Anti-inflammatory and Analgesic Activity[7][8]

- Animal Models: Use male albino mice (25–30 g) and male Wistar rats (6-8 weeks old).
- Writhing Test (Analgesic Effect):
  - Divide mice into groups: a control group (receiving normal saline), and treatment groups (receiving Salvigenin at doses of 25, 50, and 100 mg/kg intraperitoneally).
  - 30 minutes after injection, induce writhing by intraperitoneal injection of an irritant (e.g., acetic acid).
  - Count the number of abdominal contractions over a set period.
- Hot Plate Test (Analgesic Effect):
  - Measure the baseline pain response by placing mice on a hot plate at a controlled temperature.
  - Administer Salvigenin or a control substance and measure the latency to a pain response (e.g., licking paws or jumping) at different time points post-injection.
- Carrageenan-Induced Paw Edema (Anti-inflammatory Effect):



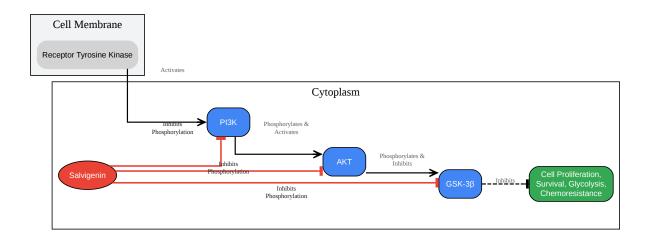
- o Divide rats into groups and administer Salvigenin (25, 50, and 100 mg/kg, i.p.) or a control.
- 30 minutes later, induce inflammation by injecting carrageenan into the paw.
- Measure the paw volume at various time intervals to determine the extent of edema and inflammation.

### **Signaling Pathway Analysis**

Salvigenin has been shown to modulate key signaling pathways involved in cancer progression. A notable target is the PI3K/AKT/GSK-3 $\beta$  pathway, which plays a crucial role in cell survival, proliferation, and chemoresistance.

Network pharmacology analyses and subsequent experimental validations have demonstrated that Salvigenin can suppress the malignant biological behaviors of HCC cells by inactivating this pathway.[6] Specifically, Salvigenin has been found to decrease the phosphorylation levels of PI3K, AKT, and GSK-3β.[6]

Below is a diagram illustrating the inhibitory effect of Salvigenin on the PI3K/AKT/GSK-3β signaling pathway.





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Caption: Salvigenin's inhibition of the PI3K/AKT/GSK-3β pathway.

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